molecular formula C9H7N3S B6576353 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole CAS No. 32835-39-5

7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole

Cat. No.: B6576353
CAS No.: 32835-39-5
M. Wt: 189.24 g/mol
InChI Key: HRBVAEOOKCYONQ-UHFFFAOYSA-N
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Description

7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is a heterocyclic compound that belongs to the class of triazolobenzothiazoles These compounds are characterized by a triazole ring fused to a benzothiazole moiety

Mechanism of Action

Target of Action

The primary targets of 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .

Mode of Action

The compound interacts with its targets, leading to inhibition of their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as DNA repair and cell proliferation .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair pathway, leading to the accumulation of DNA damage in the cells . On the other hand, the inhibition of EGFR disrupts the cell proliferation pathway, leading to a decrease in cell growth and division .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds . These studies can provide insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, which can impact its bioavailability.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in DNA damage. This is due to the inhibition of EGFR and PARP-1, respectively . In particular, some derivatives of the compound have shown potent cytotoxic activities against certain cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole typically involves the reaction of 2-aminobenzothiazole with hydrazine derivatives under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and pressure precisely.

Chemical Reactions Analysis

Types of Reactions

7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole is unique due to its specific fusion of triazole and benzothiazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c1-6-2-3-7-8(4-6)13-9-11-10-5-12(7)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBVAEOOKCYONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=NN=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186504
Record name 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32835-39-5
Record name 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032835395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003115699
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295701
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHYL(1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L3H85Z90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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